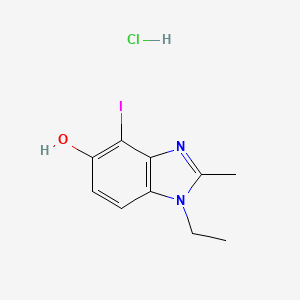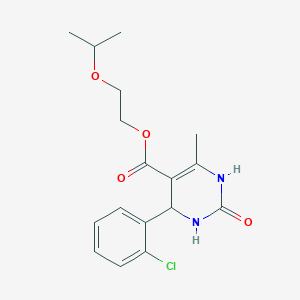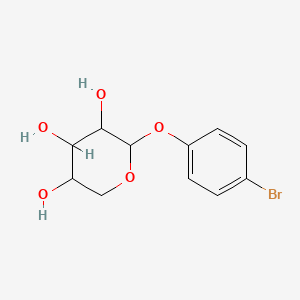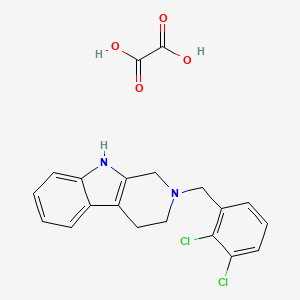
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone, also known as MNB-F, is a synthetic compound that has drawn attention due to its potential applications in scientific research. MNB-F belongs to the family of furanone compounds, which are known for their diverse biological activities.
Mecanismo De Acción
The mechanism of action of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood. However, it is believed that 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone interacts with cellular components such as DNA, enzymes, and proteins, leading to the observed biological activities. 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to inhibit the activity of enzymes such as acetylcholinesterase, which is involved in the transmission of nerve impulses. This inhibition may contribute to the observed antifungal and antibacterial activities of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone.
Biochemical and Physiological Effects:
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells by activating the caspase pathway. 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Furthermore, 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been shown to have an inhibitory effect on acetylcholinesterase, which may have implications for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone in lab experiments is its diverse biological activities, which make it a versatile tool for investigating various biological processes. Another advantage is its synthetic accessibility, which allows for the production of large quantities of the compound. However, one limitation of using 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is its potential toxicity, which may limit its use in certain experiments. Furthermore, the mechanism of action of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is not fully understood, which may pose challenges for interpreting experimental results.
Direcciones Futuras
There are several future directions for the investigation of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone. One direction is to further elucidate its mechanism of action, which may provide insights into its diverse biological activities. Another direction is to investigate its potential use as a photosensitizer in photodynamic therapy. Additionally, the development of derivatives of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone may lead to compounds with improved biological activities and reduced toxicity. Finally, the investigation of the pharmacokinetics and pharmacodynamics of 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone may provide insights into its potential use as a therapeutic agent.
Conclusion:
In conclusion, 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone is a synthetic compound with potential applications in scientific research. Its diverse biological activities, synthetic accessibility, and potential use as a photosensitizer make it a versatile tool for investigating various biological processes. However, its potential toxicity and the lack of understanding of its mechanism of action pose challenges for its use in certain experiments. Further investigation into the mechanism of action, development of derivatives, and investigation of its pharmacokinetics and pharmacodynamics may lead to the development of novel therapeutic agents.
Métodos De Síntesis
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-methylbenzaldehyde and 4-nitrobenzaldehyde with ethyl acetoacetate followed by cyclization to form the furanone ring. The final product is obtained after purification by column chromatography.
Aplicaciones Científicas De Investigación
5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been found to have potential applications in scientific research. It has been reported to exhibit antibacterial, antifungal, and antiviral activities. 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has also been shown to inhibit the growth of cancer cells and induce apoptosis. Furthermore, 5-(4-methylphenyl)-3-(4-nitrobenzylidene)-2(3H)-furanone has been investigated for its potential use as a photosensitizer in photodynamic therapy.
Propiedades
IUPAC Name |
(3Z)-5-(4-methylphenyl)-3-[(4-nitrophenyl)methylidene]furan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13NO4/c1-12-2-6-14(7-3-12)17-11-15(18(20)23-17)10-13-4-8-16(9-5-13)19(21)22/h2-11H,1H3/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARZFYPEGTXAJL-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=CC3=CC=C(C=C3)[N+](=O)[O-])C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)C2=C/C(=C/C3=CC=C(C=C3)[N+](=O)[O-])/C(=O)O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-{[({2-[(6-methyl-3-pyridinyl)oxy]-3-pyridinyl}methyl)amino]methyl}phenyl)ethanone](/img/structure/B5085273.png)
![N-{1-[1-(1,4-dithiepan-6-yl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5085287.png)




![ethyl 1-[4-methoxy-3-(methoxymethyl)benzyl]-4-(2-phenoxyethyl)-4-piperidinecarboxylate](/img/structure/B5085322.png)

![3-[4-(3,4-dichlorophenoxy)butyl]-4(3H)-quinazolinone](/img/structure/B5085333.png)

![1-{3'-[1-(1,3-thiazol-2-ylmethyl)-1H-pyrazol-3-yl]-3-biphenylyl}ethanone](/img/structure/B5085344.png)
![dimethyl 2,2'-[2,5-thienediylbis(methylene)]bis(1,3-benzothiazole-6-carboxylate)](/img/structure/B5085363.png)

![methyl N-{[2-[(cyclohexylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methylglycinate](/img/structure/B5085378.png)